
1-(2-Methylprop-2-enyl)-4-pyridin-2-ylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylprop-2-enyl)-4-pyridin-2-ylpiperazine, commonly known as MPPIP, is a piperazine derivative that has gained significant attention in recent years due to its potential therapeutic applications. MPPIP has been found to modulate different types of receptors, including the sigma-1 receptor, the dopamine D3 receptor, and the serotonin 5-HT1A receptor.
作用機序
MPPIP modulates different types of receptors, including the sigma-1 receptor, the dopamine D3 receptor, and the serotonin 5-HT1A receptor. The sigma-1 receptor has been implicated in various neurological disorders, including depression, schizophrenia, and Alzheimer’s disease. MPPIP has been found to enhance the activity of the sigma-1 receptor, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
MPPIP has been shown to induce changes in the levels of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to modulate the activity of different ion channels, including the voltage-gated calcium channels and the N-methyl-D-aspartate (NMDA) receptors. These effects contribute to the anxiolytic, antidepressant, and antipsychotic-like effects of MPPIP.
実験室実験の利点と制限
MPPIP has several advantages for lab experiments, including its high selectivity for different receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, its limited solubility in water and its relatively high cost can be a limitation for some experiments.
将来の方向性
There are several future directions for the research on MPPIP. One direction is to investigate its potential therapeutic applications in different neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer’s disease. Another direction is to explore its mechanism of action in more detail, including its interactions with different receptors and ion channels. Additionally, the development of new analogs of MPPIP with improved pharmacological properties is an area of interest for future research.
Conclusion
In conclusion, MPPIP is a piperazine derivative that has gained significant attention for its potential therapeutic applications in various neurological and psychiatric disorders. Its ability to modulate different types of receptors and ion channels contributes to its anxiolytic, antidepressant, and antipsychotic-like effects. While there are some limitations to its use in lab experiments, its high selectivity and low toxicity make it a promising candidate for future research.
合成法
MPPIP can be synthesized through a multi-step process that involves the reaction of 2-methylpropene with pyridine-2-carboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the resulting intermediate with piperazine under acidic conditions.
科学的研究の応用
MPPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in animal models. MPPIP has also been shown to improve cognitive function and memory in rodents.
特性
IUPAC Name |
1-(2-methylprop-2-enyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-12(2)11-15-7-9-16(10-8-15)13-5-3-4-6-14-13/h3-6H,1,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUAWBBAGYUHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
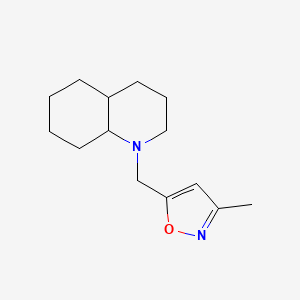
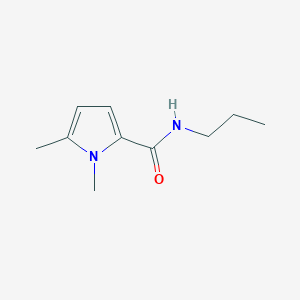
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
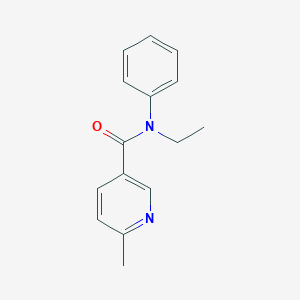
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
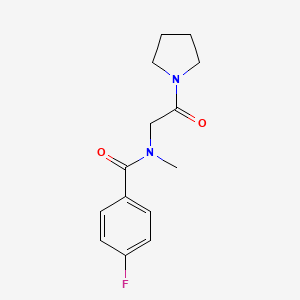
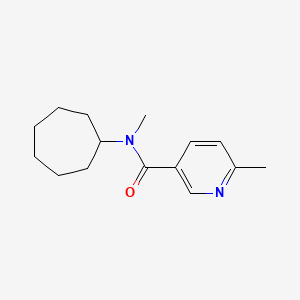
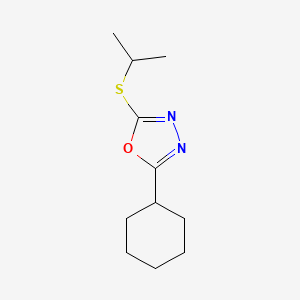
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)